Proguanil Monotherapy vs. Atovaquone-Proguanil Combination: Comparative Failure Rates in Falciparum Malaria
As a monotherapy for treating falciparum malaria, proguanil exhibits a treatment failure rate of 90% [1]. In stark contrast, the fixed-dose combination of atovaquone and proguanil reduces this failure rate to less than 2% [1]. This quantifies the synergistic, rather than additive, benefit of the combination and defines the primary context in which proguanil should be procured and utilized.
| Evidence Dimension | Treatment Failure Rate for Falciparum Malaria |
|---|---|
| Target Compound Data | Less than 2% (in combination with atovaquone) |
| Comparator Or Baseline | Proguanil Monotherapy: 90% |
| Quantified Difference | Approximately 88 percentage point absolute reduction in failure rate |
| Conditions | Clinical trials for treatment of acute uncomplicated falciparum malaria |
Why This Matters
This data confirms that procuring proguanil as a standalone agent is clinically ineffective; its value is contingent upon use in a fixed-dose combination with atovaquone, a critical specification for formulary and supply chain decisions.
- [1] Lundgren JD, et al. Atovaquone/proguanil. Prophylaxis and treatment of malaria. Ugeskr Laeger. 2000 Jul 31;162(31):4177-81. View Source
